Cas no 106881-35-0 (Topiramate Azidosulfate)
Topiramate Azidosulfate Chemical and Physical Properties
Names and Identifiers
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- b-D-Fructopyranose,2,3:4,5-bis-O-(1-methylethylidene)-, azidosulfate (9CI)
- 2,3:4,5 Bis-O-(1-Methyl ethylidene)-Fructopyranose azido sulphate
- Topiramate Azidosulfate
- Topiramate Azidosulf
- 2,3:4,5-Bis-O-(1-(1-MethylEthylidene)-B-
- 2,3:4,5-Bis-O-(1-Methylethylidene)-B-fructopyranoseazidosulfate
- 2,3:4,5-Di-O-isopropylidene-b-D-fructopyranose azide sulphate
- 2,3:4,5-Bis-O-(1-Methylethylidene)-β-D-fructopyranose Azidosulfate
- 2,3:4,5-Bis-O-(1-methylethylidene)-beta-D-fructopyranose 1-azidosulfate
- DTXSID50549419
- [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate
- 106881-35-0
- [(3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfurazidate (non-preferred name)
- W-200758
-
- Inchi: 1S/C12H19N3O8S/c1-10(2)20-7-5-18-12(6-19-24(16,17)15-14-13)9(8(7)21-10)22-11(3,4)23-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
- InChI Key: ULLWHTAOFMDWSA-XBWDGYHZSA-N
- SMILES: S(N=[N+]=[N-])(=O)(=O)OC[C@]12[C@H]([C@H]3[C@@H](CO1)OC(C)(C)O3)OC(C)(C)O2
Computed Properties
- Exact Mass: 365.08928575g/mol
- Monoisotopic Mass: 365.08928575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 668
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.1
- Topological Polar Surface Area: 112Ų
Topiramate Azidosulfate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T540260-10mg |
Topiramate Azidosulfate |
106881-35-0 | 10mg |
$178.00 | 2023-05-17 | ||
| TRC | T540260-100mg |
Topiramate Azidosulfate |
106881-35-0 | 100mg |
$ 1200.00 | 2023-09-05 |
Topiramate Azidosulfate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Topiramate Azidosulfate
Topiramate Azidosulfate (CAS No. 106881-35-0): A Comprehensive Overview
Topiramate Azidosulfate, with the chemical identifier CAS No. 106881-35-0, represents a significant compound in the realm of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. As a derivative of topiramate, it is expected to inherit certain pharmacological characteristics while introducing novel interactions that may enhance its efficacy in various medical conditions.
The chemical structure of Topiramate Azidosulfate incorporates an azido group and a sulfate moiety, which are known to influence the compound's solubility, stability, and biological activity. These modifications can potentially alter its pharmacokinetic profile, making it a promising candidate for drug development. The azido group, in particular, has been explored in medicinal chemistry for its ability to participate in various chemical reactions, thereby enabling the synthesis of more complex molecules.
In recent years, there has been a growing interest in the development of new anticonvulsant agents due to the limitations of existing treatments. Topiramate Azidosulfate has shown promise in preclinical studies as a potential alternative or adjunct therapy for epilepsy. Its unique mechanism of action, which involves modulation of voltage-gated sodium channels and potassium channels, may provide a novel approach to managing refractory seizures. Additionally, its ability to cross the blood-brain barrier efficiently suggests that it could be effective in treating neurological disorders beyond epilepsy.
Beyond its anticonvulsant properties, Topiramate Azidosulfate is also being investigated for its potential role in treating other neurological conditions such as migraine prophylaxis and bipolar disorder. Topiramate itself has demonstrated efficacy in these areas, and the introduction of the azidosulfate derivative may enhance these effects while minimizing side effects. Clinical trials are currently underway to evaluate its safety and efficacy in humans.
The synthesis of Topiramate Azidosulfate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The incorporation of the azido group necessitates careful handling due to its sensitivity to light and heat. Advanced synthetic techniques, including catalytic methods and protecting group strategies, have been employed to optimize the production process. These advancements have not only improved the efficiency of synthesis but also enhanced the scalability of production.
The pharmacological profile of Topiramate Azidosulfate is further enhanced by its interaction with various biological targets. Studies have shown that it can inhibit carbonic anhydrase enzymes, which play a role in acid-base balance and fluid secretion. This property may contribute to its effectiveness in treating conditions such as altitude sickness and certain types of glaucoma. Additionally, its ability to modulate neurotransmitter release suggests potential applications in treating depression and anxiety disorders.
In terms of drug delivery, Topiramate Azidosulfate has been explored for various formulations, including oral tablets and intravenous solutions. The sulfate moiety improves solubility, allowing for more versatile administration routes. Novel delivery systems such as nanoparticles have also been investigated to enhance bioavailability and targeted release. These innovations aim to improve patient compliance and therapeutic outcomes.
The safety profile of Topiramate Azidosulfate is another critical aspect that has been thoroughly evaluated through preclinical and clinical studies. While topiramate has been associated with side effects such as weight loss and cognitive changes, the azidosulfate derivative may exhibit a different spectrum of adverse effects due to structural modifications. Long-term studies are necessary to fully understand the risks and benefits associated with this compound.
Economic considerations also play a significant role in the development and commercialization of new pharmaceuticals. The cost-effectiveness of producing Topiramate Azidosulfate compared to existing treatments is an important factor for healthcare providers and patients alike. Manufacturing processes must be optimized to ensure affordability without compromising quality. Collaborative efforts between academia and industry are essential to achieve this balance.
The regulatory landscape for approving new drugs like Topiramate Azidosulfate is stringent and requires extensive documentation of safety and efficacy data. Regulatory agencies such as the FDA and EMA have specific guidelines that must be followed during clinical trials and post-market surveillance. Compliance with these regulations ensures that patients receive safe and effective treatments.
The future prospects for Topiramate Azidosulfate are promising, with ongoing research aimed at expanding its therapeutic applications. Investigational studies are exploring its potential use in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where modulation of neurotransmitter activity could provide beneficial effects. Additionally, combination therapies involving Topiramate Azidosulfate with other drugs are being investigated to enhance treatment outcomes.
In conclusion, Topiramates Azidosulfates (CAS No 106881-35-0)
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